Avoparcin is a glycopeptide antibiotic produced by fermentation of the bacterium Amycolatopsis coloradensis (formerly Streptomyces candidus) [, ]. It belongs to the same class of antibiotics as vancomycin and teicoplanin []. Avoparcin is a complex mixture primarily composed of two major components, α-avoparcin and β-avoparcin [, , ]. These components differ only in the presence (α-avoparcin) or absence (β-avoparcin) of a chlorine atom in their structure [].
Avoparcin can be synthesized through fermentation processes using specific strains of Amycolatopsis orientalis. The production typically involves:
Technical details include monitoring fermentation parameters like pH, temperature, and nutrient availability, which significantly influence the yield of avoparcin during production.
Avoparcin has a complex molecular structure characterized by a large glycopeptide backbone. Its chemical formula is , with a molecular weight of approximately 1,675 g/mol. The structure features multiple sugar moieties linked to an aromatic core, which is essential for its biological activity.
Avoparcin undergoes various chemical reactions during its synthesis and application:
Technical details of these reactions often involve spectroscopic methods to monitor changes in concentration and structure during interactions with bacterial cultures.
The mechanism of action of avoparcin is similar to that of other glycopeptide antibiotics:
Data from studies indicate that avoparcin exhibits activity against Gram-positive bacteria, making it effective in agricultural applications.
Relevant analyses often involve determining solubility profiles and stability under various environmental conditions.
Avoparcin has been utilized primarily in veterinary medicine as a growth promoter in livestock feed. Its applications include:
Despite its effectiveness, concerns over antibiotic resistance have led to restrictions on its use in many countries, prompting research into alternative growth promoters and antibiotics.
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